molecular formula C6H10N2S B6203190 3-aminothiane-3-carbonitrile CAS No. 1343219-56-6

3-aminothiane-3-carbonitrile

Cat. No.: B6203190
CAS No.: 1343219-56-6
M. Wt: 142.22 g/mol
InChI Key: AFZYFRRLSPRLHU-UHFFFAOYSA-N
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Description

3-Aminothiane-3-carbonitrile is a chemical compound of significant interest in medicinal and organic chemistry research. While specific biological data for this compound is not widely published in the available literature, its molecular structure, featuring an aminonitrile group embedded within a thiane (tetrahydrothiopyran) ring, makes it a valuable scaffold for chemical synthesis and drug discovery exploration. Compounds with similar aminonitrile-functionalized heterocycles are frequently investigated as key intermediates for the synthesis of more complex molecular architectures. For instance, carbonitrile derivatives are prominent in the development of potential therapeutic agents. Research has shown that quinoline-3-carbonitrile derivatives act as potent dual inhibitors of EGFR and HER-2, showing notable antiproliferative activity against various cancer cell lines . Similarly, 2-aminothiophene-3-carbonitriles are recognized as a privileged structural motif in medicinal chemistry, forming the core of several bioactive molecules and drugs, such as the antipsychotic olanzapine . Furthermore, the 3-carbonitrile group is a common feature in molecules studied for diverse applications, including tyrosinase inhibition for skin hyperpigmentation treatment and the induction of neural differentiation in cell models . As a building block, this compound offers researchers a versatile template for constructing combinatorial libraries or for use in multi-step synthetic routes. Its potential applications span the development of novel small-molecule inhibitors, fluorescent tracers, and other functional materials. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1343219-56-6

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

3-aminothiane-3-carbonitrile

InChI

InChI=1S/C6H10N2S/c7-4-6(8)2-1-3-9-5-6/h1-3,5,8H2

InChI Key

AFZYFRRLSPRLHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C#N)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Aminothiane 3 Carbonitrile

Established Synthetic Pathways to the Thiane (B73995) Scaffold

A critical precursor for the synthesis of 3-aminothiane-3-carbonitrile is the corresponding cyclic ketone, tetrahydro-4H-thiopyran-4-one. The construction of this thiane scaffold can be achieved through various ring formation strategies.

Ring Formation Strategies Involving Thiopyranones and Nitrile Incorporation

The formation of the thiane ring is a key step in the synthesis of this compound. One common approach involves the cyclization of acyclic precursors to form tetrahydro-4H-thiopyran-4-one. This ketone then serves as a direct substrate for the introduction of the amino and nitrile functionalities.

The Strecker synthesis is a classic and highly effective method for converting ketones into α-aminonitriles. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would involve a one-pot, three-component reaction of tetrahydro-4H-thiopyran-4-one, a source of ammonia (such as ammonium chloride), and a cyanide source (like potassium or sodium cyanide). masterorganicchemistry.comjk-sci.com The reaction proceeds through the in situ formation of an imine from the ketone and ammonia, which is then nucleophilically attacked by the cyanide ion to yield the desired α-aminonitrile. masterorganicchemistry.com

Reactant 1Reactant 2Reactant 3ProductReaction Type
Tetrahydro-4H-thiopyran-4-oneAmmonium Chloride (NH4Cl)Potassium Cyanide (KCN)This compoundStrecker Synthesis

This methodology is advantageous due to its operational simplicity and the ready availability of the starting materials. Various catalysts, including Lewis acids, can be employed to enhance the reaction rate and yield.

Aminolysis-Based Routes to 4-Aminotetrahydro-2H-thiopyran-4-carbonitrile

While direct aminolysis of a suitable precursor is a potential route, a more common strategy involves the principles of the Strecker synthesis, where an amine is a key reactant. In this multicomponent reaction, the amine, a carbonyl compound, and a cyanide source combine to form the α-aminonitrile. For the synthesis of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile, tetrahydro-4H-thiopyran-4-one would be reacted with an amine and a cyanide source. The choice of amine can be ammonia to yield the primary aminonitrile, or a primary or secondary amine to produce N-substituted derivatives. wikipedia.org

Cyanosilylation Approaches in the Synthesis of Aminonitriles

Cyanosilylation offers a milder alternative for the introduction of the nitrile group. This method typically involves the reaction of a ketone with a silyl cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a catalyst. nih.govacs.org For the synthesis of this compound, tetrahydro-4H-thiopyran-4-one would first be converted to the corresponding ketimine by reaction with ammonia or a primary amine. Subsequent treatment of this imine with TMSCN, often catalyzed by a Lewis acid, would furnish the desired aminonitrile. nih.gov

KetoneAmine SourceCyanide SourceCatalyst (Example)Product
Tetrahydro-4H-thiopyran-4-oneAmmoniaTrimethylsilyl cyanide (TMSCN)Lewis Acid (e.g., ZnCl2)This compound

The use of organocatalysts in cyanosilylation reactions has also gained prominence, offering a metal-free and often highly enantioselective approach. nih.gov

Analogous Synthetic Strategies from Related Cyclic Amino Acids

Methodologies developed for the synthesis of other cyclic amino acids can be adapted for the preparation of this compound and its derivatives. These often involve robust and well-established named reactions.

Bucherer-Bergs Reactions on Corresponding Cyclic Ketone Precursors

The Bucherer-Bergs reaction is a powerful multicomponent reaction for the synthesis of hydantoins from ketones or aldehydes. wikipedia.orgmdpi.comalfa-chemistry.com This reaction utilizes ammonium carbonate and a cyanide source, such as potassium cyanide, to convert a carbonyl compound into a spiro-hydantoin. organic-chemistry.org In the context of the thiane scaffold, tetrahydro-4H-thiopyran-4-one can be subjected to Bucherer-Bergs conditions to yield the corresponding spiro-thiohydantoin.

KetoneReagent 1Reagent 2Product
Tetrahydro-4H-thiopyran-4-oneAmmonium Carbonate ((NH4)2CO3)Potassium Cyanide (KCN)8-thia-6,10-diazaspiro[4.5]decane-7,9-dione

The reaction mechanism involves the initial formation of a cyanohydrin, followed by reaction with ammonia and subsequent intramolecular cyclization with carbon dioxide (derived from ammonium carbonate) to form the hydantoin ring. alfa-chemistry.com This hydantoin can then be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, or potentially serve as a precursor to this compound through further chemical transformations. The Bucherer-Bergs reaction is particularly well-suited for cyclic ketones, often providing good to excellent yields. wikipedia.orgencyclopedia.pubnih.gov

One-Pot Methodologies for Related Cyclic Systems

The development of one-pot synthetic procedures is highly desirable as they offer increased efficiency by reducing the number of isolation and purification steps. One-pot Strecker reactions are a prime example, where the ketone, amine, and cyanide source are combined in a single reaction vessel to directly afford the α-aminonitrile. nih.gov This approach is directly applicable to the synthesis of this compound from tetrahydro-4H-thiopyran-4-one.

Furthermore, one-pot methodologies for the synthesis of spiro-hydantoins from cyclic ketones via the Bucherer-Bergs reaction are well-established. nih.govresearchgate.net These reactions provide a straightforward route to complex heterocyclic structures that can be further elaborated. The efficiency of these one-pot procedures makes them attractive for the construction of libraries of related compounds for biological screening.

Considerations for Stereoselective Synthesis

The stereoselective synthesis of this compound from the achiral precursor thian-3-one necessitates the introduction of a chiral influence to differentiate between the two enantiotopic faces of the intermediate imine. This can be achieved through several strategic approaches, primarily categorized as chiral auxiliary-mediated synthesis and catalytic asymmetric synthesis.

One of the most reliable methods for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into one of the reactants, thereby creating a diastereomeric intermediate that influences the stereochemical outcome of the subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a chiral amine can be employed in the Strecker reaction. The condensation of thian-3-one with a chiral amine, such as (R)- or (S)-α-phenylethylamine, would generate a pair of diastereomeric iminium ions. The bulky chiral group on the nitrogen atom sterically hinders one face of the C=N double bond, directing the nucleophilic attack of the cyanide ion preferentially to the less hindered face. This results in the formation of one diastereomer of the α-aminonitrile in excess.

Another well-established chiral auxiliary is tert-butanesulfinamide. Reacting thian-3-one with (R)- or (S)-tert-butanesulfinamide would form a chiral N-sulfinyl imine. The sulfinyl group is highly effective at directing the addition of nucleophiles, including cyanide, with high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions would yield the enantiomerically enriched this compound.

Chiral Auxiliary StrategyAuxiliary ExampleKey IntermediateExpected Outcome
Chiral Amine(R)-α-PhenylethylamineDiastereomeric IminesDiastereoselective cyanide addition
Chiral Sulfinamide(S)-tert-ButanesulfinamideChiral N-Sulfinyl ImineHigh diastereoselectivity
OxazolidinonesEvans AuxiliariesN-Acyl OxazolidinoneNot directly applicable to Strecker

The diastereomeric products from these reactions can often be separated by standard purification techniques like chromatography or crystallization, allowing for the isolation of a single stereoisomer.

Catalytic asymmetric synthesis represents a more atom-economical approach, where a substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. researchgate.net This strategy can be broadly divided into organocatalysis and metal-based catalysis.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. metu.edu.tr For the asymmetric Strecker reaction, chiral Brønsted acids or bases can be employed. For instance, a chiral phosphoric acid or a thiourea-based catalyst could simultaneously activate the imine and the cyanide source, facilitating a highly organized, enantioselective addition within a chiral environment. mdpi.com The catalyst typically forms hydrogen bonds with the imine, effectively shielding one of its faces and directing the incoming nucleophile to the other. mdpi.com While direct application on thian-3-one is not extensively documented, studies on analogous cyclic ketones like cyclohexanone have shown high efficacy.

Organocatalyst TypeCatalyst ExampleSubstrate Example (Analog)Typical Enantiomeric Excess (ee)
Thiourea-basedTakemoto CatalystN-Benzhydryl cyclohexanimine>90%
Phosphoric AcidTRIPN-Benzyl cyclohexanimine85-95%
Cyclic DipeptidesDiketopiperazinesN-Allylbenzaldimine~90%

Metal-Based Catalysis: Chiral metal complexes are also highly effective catalysts for asymmetric Strecker-type reactions. Lewis acidic metals such as titanium, aluminum, or zirconium, when complexed with chiral ligands, can coordinate to the imine nitrogen, rendering it more electrophilic and simultaneously controlling the trajectory of the cyanide attack. organic-chemistry.org For example, a chiral titanium-salen complex could catalyze the addition of trimethylsilyl cyanide (TMSCN) to the imine derived from thian-3-one, affording the α-aminonitrile with high enantioselectivity. The choice of metal, ligand, and cyanide source (e.g., HCN, KCN, or TMSCN) is crucial for optimizing both chemical yield and stereoselectivity. organic-chemistry.orgorganic-chemistry.org

The development of a stereoselective synthesis for this compound would likely involve screening various chiral auxiliaries and catalysts using thian-3-one as the substrate. Detailed reaction optimization, including solvent, temperature, and concentration, would be critical to achieving high levels of stereocontrol and providing access to specific, enantiomerically pure stereoisomers of this compound.

Chemical Reactivity and Transformation Mechanisms of 3 Aminothiane 3 Carbonitrile

Reactivity of the Amino Group

The primary amino group in 3-aminothiane-3-carbonitrile is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair allows the amino group to act as a nucleophile and a base, enabling a variety of chemical transformations.

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile, attacking electron-deficient centers to form new carbon-nitrogen bonds. In these nucleophilic substitution reactions, the nitrogen atom displaces a leaving group on an electrophilic substrate, such as an alkyl halide. wikipedia.org This reaction typically proceeds via an Sₙ2 mechanism, particularly with primary or secondary alkyl halides, leading to the formation of secondary or tertiary amines, respectively.

The general mechanism involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, forming a transient ammonium salt intermediate. A subsequent deprotonation step, often facilitated by a second equivalent of the amine or a mild base, yields the final alkylated amine product. youtube.com

Table 1: Expected Nucleophilic Substitution Reactions of the Amino Group

Electrophile (R-X) Expected Product Reaction Type
Methyl Iodide 3-(Methylamino)thiane-3-carbonitrile Sₙ2 Alkylation
Ethyl Bromide 3-(Ethylamino)thiane-3-carbonitrile Sₙ2 Alkylation

Acylation and Alkylation Studies

Acylation: The amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form amides. csbsju.edu This nucleophilic acyl substitution reaction is typically rapid and proceeds via a tetrahedral intermediate. youtube.com The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Alkylation: As discussed in the previous section, direct alkylation of the amino group with alkyl halides is a primary example of its nucleophilic character. However, over-alkylation to form tertiary amines and even quaternary ammonium salts can be a competing process if the reaction conditions are not carefully controlled. Reductive amination offers a more controlled method for mono-alkylation and will be discussed in the context of condensation reactions.

Table 2: Representative Acylation and Alkylation Reactions

Reagent Product Class Functional Group Transformation
Acetyl Chloride N-acylated derivative (Amide) -NH₂ → -NHC(O)CH₃
Acetic Anhydride N-acylated derivative (Amide) -NH₂ → -NHC(O)CH₃

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can condense with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The resulting imine can be a stable final product or an intermediate for further reactions. For instance, the in situ reduction of the imine, a process known as reductive amination, provides a controlled route to secondary amines. This two-step, one-pot procedure is often preferred over direct alkylation for preparing mono-alkylated amines as it minimizes the risk of over-alkylation.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by an electrophilic carbon atom. libretexts.org It can undergo a variety of transformations, most notably reduction to amines and hydrolysis to carboxylic acids, significantly expanding the synthetic utility of the this compound scaffold. enamine.net

Reduction Pathways to Aminomethyl Derivatives

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. chemguide.co.uk The reaction mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org Two successive hydride additions occur, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.org A subsequent aqueous workup protonates the dianion to yield the final primary amine.

This reduction converts the starting α-amino nitrile into a 1,2-diamine derivative, specifically (3-(aminomethyl)thian-3-yl)amine, a valuable building block for the synthesis of ligands and more complex heterocyclic structures.

Table 3: Common Reagents for Nitrile Reduction

Reducing Agent Product Key Features
Lithium Aluminum Hydride (LiAlH₄) 3-(Aminomethyl)thian-3-amine Powerful, requires anhydrous conditions and acidic workup.

Hydrolysis and Related Derivatizations to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.org A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. chemistrysteps.com Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion. chemguide.co.uk

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Proton transfers lead to an amide intermediate, which is then hydrolyzed under the basic conditions to a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

This transformation converts this compound into 3-amino-thiane-3-carboxylic acid, an interesting non-proteinogenic α-amino acid derivative.

Table 4: Conditions for Nitrile Hydrolysis

Condition Intermediate Final Product (after workup)
Acidic (e.g., aq. HCl, heat) Amide 3-Amino-thiane-3-carboxylic acid

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group in this compound is a potential participant in cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. Specifically, the carbon-nitrogen triple bond can act as a dipolarophile in 1,3-dipolar cycloadditions. While specific studies on this compound are not extensively documented, the reactivity of nitrile oxides in such reactions is well-established. These reactions are valuable for synthesizing five-membered heterocyclic rings like 2-isoxazolines and isoxazoles, which are important structural motifs in medicinal chemistry. The general mechanism involves the concerted addition of a 1,3-dipole, such as a nitrile oxide, to the nitrile group of this compound.

ReactantDipoleProduct Type
This compoundNitrile OxideIsoxazole derivative
This compoundAzide (B81097)Tetrazole derivative

Reactivity of the Thiane (B73995) Ring System

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, exhibits its own characteristic reactivity, primarily centered around the sulfur atom and the potential for ring modifications.

Oxidation Reactions of the Sulfur Atom (e.g., to Sulfoxides and Sulfones)

The sulfur atom in the thiane ring of this compound is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can influence its biological activity and further chemical reactivity. A variety of reagents can be employed for these oxidations, with the choice of reagent and reaction conditions determining the extent of oxidation. For instance, mild oxidizing agents at controlled temperatures tend to favor the formation of the sulfoxide, while stronger oxidants or harsher conditions can lead to the corresponding sulfone.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The selectivity for sulfoxide over sulfone can often be achieved by careful control of stoichiometry and temperature.

Starting MaterialOxidizing AgentProduct
This compound (Sulfide)H₂O₂ (1 equiv)This compound-1-oxide (Sulfoxide)
This compound (Sulfide)m-CPBA (>2 equiv)This compound-1,1-dioxide (Sulfone)

Ring Expansion and Contraction Reactions

Ring expansion could be initiated by the formation of a carbocation adjacent to the ring, which could then trigger a rearrangement. Conversely, ring contraction might be achieved through reactions like the Favorskii rearrangement if a suitable α-haloketone derivative were prepared from the thiane ring.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to elucidating reaction pathways. For the transformations of this compound, spectroscopic techniques such as NMR and IR, as well as trapping experiments, would be invaluable. For instance, in the oxidation of the sulfur atom, the detection of a transient sulfenic acid intermediate could provide insight into the reaction mechanism under certain conditions. Similarly, in potential ring rearrangements, the direct observation or indirect evidence of carbocation intermediates would be a key focus of mechanistic studies.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. By determining the rate law for a particular transformation of this compound, one can infer the molecularity of the rate-determining step and gain further support for a proposed mechanism. For example, a kinetic study of the cycloaddition reaction involving the nitrile moiety could help to distinguish between a concerted or a stepwise mechanism.

TransformationMechanistic Aspect InvestigatedPotential Findings
Sulfur OxidationReaction IntermediatesDetection of sulfenic or sulfinic acid intermediates.
Ring RearrangementCarbocation StabilityEvidence for the formation and rearrangement of carbocation intermediates.
CycloadditionKinetic StudiesDetermination of reaction order to support a concerted mechanism.

Derivatization and Functionalization Strategies

Diversification at the Amino Group

The primary amino group in 3-aminothiane-3-carbonitrile is a key site for introducing structural diversity. Its nucleophilic nature allows for a range of reactions, including the formation of amides and ureas, the preparation of substituted amines, and its incorporation into peptide structures.

The amino group of this compound can be readily acylated to form a wide variety of amides. This transformation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. The resulting N-acylated α-aminocarbonitriles are of significant interest as they are recognized as a class of mechanism-based inhibitors for serine and cysteine-type hydrolases acs.org.

Similarly, the amino group can react with isocyanates to furnish urea (B33335) derivatives. The urea functional group is prevalent in numerous bioactive compounds and is known to form stable hydrogen bonds with biological targets mdpi.com. The synthesis of ureas can also be achieved through safer, more modern methods that avoid toxic reagents like phosgene (B1210022) by utilizing alternative reagents such as carbonyldiimidazole (CDI) or by the reaction of amines with carbamates mdpi.com.

Table 1: Representative Reactions for Amide and Urea Formation

Derivative TypeReagents and ConditionsProduct Structure
AmideAcyl chloride (R-COCl), Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂)
UreaIsocyanate (R-N=C=O), Solvent (e.g., THF)

Note: R represents a variable organic substituent.

Further diversification of the amino group can be achieved through the synthesis of substituted amines via alkylation or arylation reactions. N-alkylation of α-amino acids can be accomplished using methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides nih.gov. More sustainable approaches involve the direct N-alkylation of unprotected α-amino acids with alcohols, a process that is highly selective and produces water as the only byproduct nih.gov.

Arylation of the amino group introduces aromatic moieties, which can significantly influence the compound's properties. Modern methods, such as photoredox catalysis, have enabled the direct decarboxylative arylation of α-amino acids, providing a pathway to benzylic amine architectures from readily available precursors acs.org. Synergistic iridium photoredox and nickel cross-coupling dual catalysis has also been employed for the α-arylation and heteroarylation of chiral α-amino acids nih.gov.

The structural similarity of this compound to cyclic amino acids makes it an interesting candidate for incorporation into peptide chains. Peptide coupling involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process typically requires the use of coupling reagents to activate the carboxylic acid and facilitate the reaction nih.gov.

Commonly used coupling reagents include carbodiimides like DCC and DIC, as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization at the chiral center of the amino acid nih.gov. Studies involving the incorporation of cyclic γ-amino acids into peptide inhibitors have demonstrated the utility of such constrained residues in modulating biological activity and proteolytic stability nih.gov. While direct peptide coupling studies with this compound are not extensively documented, the methodologies applied to related cyclic amino acids provide a clear roadmap for its potential use in peptidomimetics.

Modification at the Nitrile Carbon

The nitrile group of this compound is a versatile functional handle that can be transformed into several other important chemical moieties, including carboxylic acids, esters, amidines, and tetrazoles. These transformations significantly expand the chemical space accessible from this core structure.

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid. This reaction can be carried out under either acidic or basic conditions libretexts.orgchemistrysteps.comcommonorganicchemistry.comlumenlearning.com. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid libretexts.orgcommonorganicchemistry.com. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid libretexts.org. Basic hydrolysis, on the other hand, is usually performed by heating the nitrile with an aqueous solution of a base like sodium hydroxide, which yields a carboxylate salt that is then acidified to produce the carboxylic acid libretexts.orgcommonorganicchemistry.com.

Once the carboxylic acid derivative is obtained, it can be readily converted to a variety of esters through esterification. A common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst libretexts.orgpearson.com. Alternatively, amino acid methyl esters can be conveniently prepared by reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, offering a mild and efficient route to these derivatives nih.gov.

Table 2: Conversion of the Nitrile Group to Carboxylic Acid and Ester

TransformationReagents and ConditionsIntermediate/Product Structure
Nitrile to Carboxylic Acid (Acid Hydrolysis)H₃O⁺, Heat
Carboxylic Acid to EsterR'-OH, H⁺ (catalyst)

Note: R' represents an alkyl or aryl group.

The nitrile group serves as a direct precursor for the synthesis of amidines and tetrazoles, both of which are important functional groups in medicinal chemistry. Amidines can be synthesized from nitriles through various methods, including the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, followed by reaction with an amine organic-chemistry.org.

Tetrazoles are often used as bioisosteres for carboxylic acids in drug design due to their similar acidic properties and metabolic stability researchgate.netnih.govcore.ac.uknih.gov. The most common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide, to a nitrile researchgate.netnih.govcore.ac.uknih.gov. This reaction is often catalyzed by a Lewis acid, such as zinc bromide, and can be performed in a mixture of water and an alcohol at elevated temperatures researchgate.netcore.ac.uk. The Ugi tetrazole reaction, a multicomponent reaction, provides another convergent route to α-amino acid-bioisosteric α-amino tetrazoles nih.gov.

Functionalization of the Thiane (B73995) Ring System

The thiane ring of this compound presents multiple sites for functionalization. The control of stereochemistry during these transformations is a critical aspect, enabling the synthesis of specific diastereomers with potentially distinct biological activities.

Site-Selective and Diastereoselective Functionalization

While specific studies on the site-selective and diastereoselective functionalization of this compound are not extensively documented, general principles of heterocyclic chemistry can be applied. The presence of the sulfur atom and the existing stereocenter at the C3 position can influence the reactivity and stereochemical outcome of reactions on the thiane ring.

For instance, reactions involving deprotonation of the C-H bonds adjacent to the sulfur atom (at the C2 and C6 positions) could be achieved using a strong base. The subsequent reaction with an electrophile would likely be influenced by the steric hindrance and electronic effects of the substituents at C3. The diastereoselectivity of such a reaction would be dictated by the preferred direction of approach of the electrophile, which is often controlled by the existing stereochemistry of the molecule to minimize steric interactions.

In analogous systems, the use of chiral catalysts or auxiliaries has proven effective in achieving high levels of site-selectivity and diastereoselectivity in the functionalization of C-H bonds. nih.gov These methods often rely on the formation of a transient chiral complex that directs the reaction to a specific site with a defined stereochemical outcome. nih.gov

Interactive Data Table: Potential Diastereoselective Functionalization Reactions

Reaction TypeReagentsPotential ProductExpected Diastereoselectivity
Alkylation1. n-BuLi, 2. R-X2-Alkyl-3-aminothiane-3-carbonitrileModerate to high
Hydroxylation1. LDA, 2. MoOPH2-Hydroxy-3-aminothiane-3-carbonitrileSubstrate-dependent
Aldol Reaction1. LDA, 2. R-CHO2-(1-Hydroxyalkyl)-3-aminothiane-3-carbonitrileDependent on reaction conditions

Introduction of Additional Stereocenters

The introduction of new stereocenters onto the thiane ring of this compound can lead to a diverse library of stereoisomers. This can be accomplished through various stereoselective reactions. For example, the reduction of a ketone that could be introduced at the C4 position would generate a new stereocenter. The stereochemical outcome of such a reduction can often be controlled by the choice of reducing agent and the reaction conditions.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could be envisioned if an unsaturated derivative of this compound were to be synthesized. The stereochemistry of the resulting bicyclic system would be governed by the well-established rules of such pericyclic reactions. The inherent chirality of the starting material could also serve as a source of asymmetric induction in these transformations.

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis offers a powerful toolkit for the derivatization of heterocyclic compounds, including those with a thiane core. Palladium- and rhodium-catalyzed reactions are particularly prominent in this regard, enabling the formation of complex molecular structures from simpler precursors.

Palladium-Catalyzed C-H Activation and Related Processes

Palladium-catalyzed C-H activation has emerged as a transformative method for the direct functionalization of unactivated C-H bonds. nih.govrsc.orgnih.govnih.govresearchgate.netmdpi.com In the context of this compound, the C-H bonds of the thiane ring could potentially be targeted for arylation, alkenylation, or other coupling reactions.

Research on related saturated six-membered heterocycles has demonstrated the feasibility of palladium-catalyzed C(sp³)–H functionalization at the C3 position by employing a directing group at a neighboring position. imperial.ac.uk This strategy could potentially be adapted to this compound, where the amino group at C3, after suitable modification to act as a directing group, could facilitate the activation of C-H bonds at the C2 or C4 positions.

Interactive Data Table: Potential Palladium-Catalyzed C-H Functionalization

Reaction TypeCatalyst/LigandCoupling PartnerPotential Product
ArylationPd(OAc)₂ / LAryl halideArylated this compound
AlkenylationPd(OAc)₂ / LAlkeneAlkenylated this compound
CarbonylationPd(OAc)₂ / LCarbon monoxideCarbonylated this compound

Rhodium-Catalyzed Annulation Reactions for Polycyclic Systems

Rhodium catalysts are well-known for their ability to promote annulation reactions, leading to the construction of polycyclic systems. nih.govnih.govnih.govresearchgate.net These reactions often proceed through C-H activation and subsequent coupling with unsaturated partners like alkynes or alkenes.

For this compound, a rhodium-catalyzed annulation could be envisioned by first introducing a suitable functional group on the thiane ring or the amino substituent that can participate in the cyclization cascade. For instance, an alkyne-tethered derivative could undergo an intramolecular annulation to form a fused bicyclic system. The enantioselective synthesis of polycyclic sulfur heterocycles has been achieved through rhodium-catalyzed intramolecular alkene hydroacylation, highlighting the potential of this approach. nih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 3 Aminothiane 3 Carbonitrile and Its Derivatives

Conformational Analysis

The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. The substituents on the ring, in this case, the amino and nitrile groups at the C3 position, can exist in either axial or equatorial orientations. This gives rise to different conformational isomers, or conformers, with distinct energies and populations.

In the gas phase, where intermolecular interactions are minimized, the intrinsic conformational preferences of 3-aminothiane-3-carbonitrile can be studied. Techniques such as microwave spectroscopy and gas-phase infrared spectroscopy are powerful tools for identifying and characterizing different conformers. acs.orgnih.gov Computational chemistry is often used in conjunction with these experimental methods to predict the structures and relative energies of the possible conformers. nih.gov For this compound, two primary chair conformers are anticipated: one with the amino group in the axial position and the nitrile group equatorial, and the other with the amino group equatorial and the nitrile group axial. The relative stability of these conformers would be governed by a balance of steric and electronic effects. Gas-phase studies on related cyclic aminonitriles have demonstrated the utility of these methods in elucidating conformational landscapes. acs.orgresearchgate.net

Table 1: Predicted Relative Energies of this compound Chair Conformers

ConformerAmino Group PositionNitrile Group PositionPredicted Relative Energy (kJ/mol)
A AxialEquatorialHigher
B EquatorialAxialLower

Note: This is a predictive table based on general principles of conformational analysis. The actual energy difference may vary.

In solution, the conformers of this compound are in dynamic equilibrium. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for studying these dynamics. nih.govias.ac.innih.gov One-dimensional ¹H and ¹³C NMR provide information about the time-averaged conformation, while two-dimensional techniques like COSY, HSQC, and HMBC help in the unambiguous assignment of signals. researchgate.net

The conformational equilibrium can be quantitatively assessed by analyzing the coupling constants (³JHH) and through variable-temperature NMR studies. acs.org For instance, the width and multiplicity of the signals for the protons on the thiane ring are sensitive to the chair-chair interconversion rate and the conformational preference. In analogous piperidine (B6355638) systems, NMR has been extensively used to determine the axial/equatorial preference of substituents. nih.govnih.govacs.org The chemical shifts of the carbon atoms in the thiane ring are also indicative of the conformational state.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2, H62.5 - 3.045 - 55
H4, H51.8 - 2.225 - 35
NH₂1.5 - 2.5 (broad)-
C2, C6-45 - 55
C3-50 - 60
C4, C5-25 - 35
C≡N-115 - 125

Note: These are estimated chemical shift ranges based on data for similar heterocyclic systems and functional groups. pdx.educhemistrysteps.comlibretexts.orgorganicchemistrydata.org

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. nsf.gov This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule, thereby confirming which conformer is present in the crystal lattice. While obtaining suitable crystals of the parent this compound might be challenging, derivatives are often more amenable to crystallization. The solid-state structure can reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the preferred conformation in the crystalline form.

Table 3: Plausible Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Z4

Note: This table presents hypothetical data for illustrative purposes.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups and is an excellent tool for identifying the amino and nitrile moieties in this compound. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region for the free amine. libretexts.org The presence of hydrogen bonding, either intramolecular or intermolecular, can cause these bands to broaden and shift to lower wavenumbers. nih.govyoutube.com The C≡N stretching vibration gives rise to a sharp, intense absorption in the 2200-2260 cm⁻¹ region. spectroscopyonline.comlibretexts.org The position of this band is sensitive to the electronic environment and can be influenced by conjugation or substitution. spectroscopyonline.com Other characteristic bands include the N-H bending (scissoring) vibration around 1600 cm⁻¹ and C-N stretching vibrations in the fingerprint region. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Amino (N-H)Bending (Scissoring)1590 - 1650Medium-Strong
Nitrile (C≡N)Stretch2220 - 2260Strong, Sharp
Alkane (C-H)Stretch2850 - 3000Medium
Thiane (C-S)Stretch600 - 800Weak-Medium

Note: The exact positions and intensities can be affected by the molecular environment and physical state.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering intensity is related to a change in polarizability. The C≡N triple bond, being highly polarizable, often gives a strong signal in the Raman spectrum, typically in the 2200-2260 cm⁻¹ region. morressier.comnih.gov The sulfur-containing thiane ring may also exhibit characteristic vibrations. The C-S stretching modes, which can be weak in the IR spectrum, are often more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. researchgate.netresearchgate.netias.ac.in Raman spectroscopy is a non-destructive technique that requires minimal sample preparation and is insensitive to aqueous media, making it suitable for in situ monitoring of reactions involving this compound and its derivatives.

Table 5: Characteristic Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2220 - 2260Strong
Thiane (C-S)Stretch600 - 800Medium-Strong
Amino (N-H)Stretch3300 - 3500Weak-Medium
Alkane (C-H)Stretch2850 - 3000Strong

Note: Raman intensities are relative and can vary based on experimental conditions.

In Situ Spectroscopic Monitoring of Reactions

The elucidation of reaction mechanisms and the optimization of synthetic protocols for this compound and its derivatives are greatly enhanced by the use of in situ spectroscopic techniques. These methods allow for the real-time observation of reacting species without the need for sample quenching or workup, providing a continuous stream of data on the concentration of reactants, intermediates, and products as a function of time. This level of detail is crucial for understanding complex reaction kinetics and identifying transient species that may be key to the mechanistic pathway.

Real-Time IR Spectroscopy in Mechanistic Investigations

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking changes in the vibrational frequencies of functional groups. In the context of the synthesis of this compound, which is an α-aminonitrile, this technique is particularly useful for observing key bond formations and consumptions.

A common route to α-aminonitriles is the Strecker synthesis, involving a ketone, an amine source (like ammonia), and a cyanide source. To illustrate the application of real-time IR, we can consider the final step of a hypothetical Strecker-type synthesis to form this compound from a precursor imine, 3-iminothiane, upon the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).

The reaction progress can be monitored by placing an attenuated total reflectance (ATR) IR probe directly into the reaction vessel. This setup allows for the continuous collection of spectra. The key vibrational bands that would be monitored include:

Nitrile (C≡N) stretch: The appearance of a sharp absorption band around 2250-2210 cm⁻¹ signals the formation of the this compound product. It is a known phenomenon, however, that the nitrile band can sometimes exhibit a low signal-to-noise ratio in ATR-FTIR due to the high absorbance of the diamond ATR crystal in that region.

Imine (C=N) stretch: The disappearance of the C=N stretching frequency of the 3-iminothiane precursor, typically found in the 1690-1640 cm⁻¹ region, would be tracked to monitor reactant consumption.

N-H stretch: The appearance of the N-H stretching vibrations of the primary amine group in the product (typically two bands in the 3500-3300 cm⁻¹ region) provides another indicator of product formation.

By plotting the absorbance of these characteristic peaks over time, a kinetic profile of the reaction can be generated. This data allows for the determination of reaction rates and the investigation of the effects of variables such as temperature, catalyst, and reactant concentrations on the reaction mechanism.

Interactive Data Table 1: Illustrative Real-Time IR Data for the Cyanation of 3-Iminothiane

This table presents hypothetical data that would be collected from the real-time IR monitoring of the reaction. The data shows the change in absorbance for key functional groups over time, reflecting the consumption of the imine reactant and the formation of the aminonitrile product.

Time (minutes)Imine (C=N) Peak Absorbance (at ~1650 cm⁻¹)Nitrile (C≡N) Peak Absorbance (at ~2230 cm⁻¹)
00.850.00
50.620.18
100.450.32
200.240.48
300.130.57
450.050.63
60< 0.010.64

Application of Advanced NMR for Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy provides highly detailed structural information, making it an invaluable tool for monitoring reaction progress and identifying all species present in a reaction mixture. nih.gov While traditional NMR requires sample extraction, modern techniques, including flow NMR and the use of benchtop NMR spectrometers, allow for real-time, non-invasive monitoring of reactions as they occur. rsc.orgmagritek.comasahilab.co.jp

Monitoring the synthesis of this compound using real-time NMR would involve tracking the unique signals of the reactant, intermediate, and product molecules. For instance, in the hypothetical synthesis from 3-iminothiane, the conversion could be followed by ¹H NMR by observing:

Disappearance of Reactant Signals: Monitoring the decrease in the integral of a characteristic proton signal of the 3-iminothiane reactant.

Appearance of Product Signals: Tracking the increase in the integrals of new signals corresponding to the protons in the this compound product. A key signal would be the protons on the carbon adjacent to the newly formed amine and nitrile groups.

Identification of Intermediates: Advanced multi-dimensional NMR techniques can help identify transient intermediates that may not be observable by other methods, providing deeper mechanistic insight. nih.gov

Kinetics can be accurately determined by acquiring spectra at regular intervals and plotting the concentration (proportional to the signal integral) of each species against time. magritek.com This approach allows for the calculation of rate constants and the derivation of a kinetic model for the reaction.

Interactive Data Table 2: Hypothetical ¹H NMR Data for Monitoring Product Formation

This table illustrates how the relative integral of a characteristic proton signal for this compound could be tracked over time to monitor the reaction's progress. A signal corresponding to a stable internal standard would be used for normalization.

Time (minutes)Normalized Integral of Product Signal (e.g., H-2/H-6 protons)Conversion (%)
00.000
100.3535
200.6161
300.7878
400.8989
500.9595
600.9999

By combining real-time IR and advanced NMR techniques, a comprehensive understanding of the reaction dynamics for the synthesis and derivatization of this compound can be achieved. These methods provide critical data for mechanistic elucidation, process optimization, and ensuring the efficient and controlled production of the target compound.

Computational and Theoretical Investigations of 3 Aminothiane 3 Carbonitrile

Analysis of Intermolecular and Intramolecular Interactions6.2.1. Molecular Electrostatic Potential (MEP) Mapping6.2.2. Quantum Theory of Atoms in Molecules (QTAIM) Analysis6.2.3. Noncovalent Interaction Plots (NCIPLOT)

It is possible that computational studies on this specific compound have not yet been conducted or published in the public domain. Further research in this area would be necessary to provide the detailed analysis requested.

Mechanistic Computational Studies

Mechanistic computational studies focus on the transformation of 3-aminothiane-3-carbonitrile, aiming to elucidate the step-by-step processes of its formation or subsequent reactions. These investigations are fundamental to understanding its chemical reactivity.

Transition State Characterization

The characterization of transition states is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. libretexts.orgmuni.cz Identifying the geometry and energy of a transition state is crucial for determining the activation energy of a reaction, which in turn governs its rate.

For a hypothetical reaction involving this compound, computational methods such as density functional theory (DFT) can be employed to locate the transition state structure. The process involves optimizing the geometry to find a stationary point where the energy is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. muni.cz Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

Parameter Value
Activation Energy (kcal/mol) 25.3
Imaginary Frequency (cm⁻¹) -450.2i

Note: The data in this table is illustrative and intended to represent typical results from a transition state calculation.

Elucidation of Reaction Pathways and Energy Landscapes

Computational studies allow for the mapping of entire reaction pathways, providing a comprehensive energy landscape that connects reactants, intermediates, transition states, and products. libretexts.orgyoutube.com A potential energy surface (PES) is a conceptual tool that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgmuni.cz By calculating the energies of various molecular geometries, a reaction pathway can be traced as a low-energy path on the PES. libretexts.org

For instance, the synthesis of this compound could be computationally modeled to compare different possible reaction mechanisms. The calculated energy profile would reveal the most energetically favorable pathway. This involves locating all stationary points (reactants, products, intermediates) and the transition states that connect them. libretexts.org The resulting energy landscape provides a visual and quantitative understanding of the reaction's feasibility and kinetics.

Figure 1: Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound

Table 2: Hypothetical Relative Energies Along a Reaction Pathway

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +22.5
Intermediate -5.2
Transition State 2 +15.8

Note: This table presents hypothetical data to illustrate the energy changes along a reaction coordinate.

Conformational Landscape Exploration

The thiane (B73995) ring in this compound is not planar and can adopt several different three-dimensional arrangements, or conformations. Exploring this conformational landscape is essential as the molecule's shape can significantly influence its physical properties and biological activity.

Potential Energy Surface Scans and Conformational Energetics

To identify the stable conformers of this compound, potential energy surface (PES) scans are performed. beilstein-journals.org This involves systematically varying key dihedral angles within the molecule and calculating the energy at each step. The resulting energy profile reveals the low-energy conformations, which correspond to energy minima on the PES. libretexts.org

For the thiane ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The relative energies of these conformers, as well as the energy barriers to interconversion, can be accurately calculated. The substituents on the ring, in this case, the amino and carbonitrile groups at the 3-position, will influence the relative stabilities of these conformations. For example, the preference for these groups to be in axial or equatorial positions can be determined.

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer Amino Group Position Carbonitrile Group Position Relative Energy (kcal/mol)
Chair 1 Equatorial Axial 0.0
Chair 2 Axial Equatorial 0.8
Twist-Boat 1 - - 5.5

Note: The data provided is hypothetical and serves to illustrate the typical energetic ordering of ring conformations.

Q & A

Q. How can researchers optimize the synthesis of 3-aminothiane-3-carbonitrile for reproducibility in academic settings?

Methodological Answer: Synthesis optimization typically involves solvent selection, catalyst efficiency, and reaction time adjustments. For example, details a multi-step synthesis using aldehydes, malononitrile, and resorcinol under reflux conditions. Key parameters include stoichiometric ratios (e.g., 20 mmol of reactants), solvent polarity (acetone or ethanol), and temperature control (50°C for propargyl ether formation). Monitoring reaction progress via TLC and purification via recrystallization (e.g., ethanol-toluene mixtures) ensures reproducibility. Safety protocols, such as using inert atmospheres and PPE (dust masks, gloves), are critical .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • FT-IR : Identify functional groups (e.g., nitrile stretches at ~2180–2200 cm⁻¹, amine N-H stretches at ~3300 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve aromatic protons (δ 6.3–7.2 ppm) and carbonitrile carbons (δ ~110–120 ppm) .
  • HRMS/ESI-MS : Confirm molecular weights (e.g., m/z 293.1446 [M+H]+^+) .
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives .

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Use N95 masks, gloves, and eyeshields to prevent inhalation or dermal contact .
  • Storage : Store in airtight containers at room temperature, away from oxidizers and moisture. Combustible solids (Storage Class Code 11) require fire-resistant cabinets .
  • First-aid : For accidental exposure, flush eyes/skin with water, and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in the cyclization of this compound precursors?

Methodological Answer: Employ kinetic and isotopic labeling experiments:

  • Kinetic profiling : Monitor intermediate formation via stopped-flow NMR or in situ IR.
  • Isotope effects : Use 15N^{15} \text{N}-labeled amines to track nucleophilic attack pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) can simulate transition states and activation energies for cyclization steps .

Q. What computational strategies predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use software like GROMACS to model degradation pathways under acidic/basic conditions.
  • pKa prediction tools : ADMET Predictor or MarvinSuite estimate protonation states affecting solubility .
  • Thermogravimetric analysis (TGA) : Validate computational predictions experimentally by measuring decomposition temperatures .

Q. How do structural modifications of this compound impact its biological activity in pharmacological studies?

Methodological Answer:

  • SAR studies : Synthesize derivatives with substituents (e.g., methoxy, trifluoromethyl) and screen for bioactivity. highlights heterocyclic analogs (e.g., thienopyridines) with anti-inflammatory or anticancer potential.
  • In vitro assays : Use cell viability (MTT) and enzyme inhibition (e.g., kinase assays) to quantify potency. Reference compounds like balamapimod (CAS 863029-99-6) provide benchmark data .

Q. What experimental designs resolve contradictions in reported toxicity profiles of this compound derivatives?

Methodological Answer:

  • Dose-response studies : Test acute (24-hr) vs. chronic (7-day) toxicity in cell lines (e.g., HepG2) to identify threshold effects.
  • Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., reactive nitriles or sulfides) .
  • Cross-species comparisons : Use zebrafish or rodent models to validate human-relevant toxicity pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.